molecular formula C11H22O2 B12602789 4-Methoxydecan-2-one CAS No. 917574-82-4

4-Methoxydecan-2-one

Cat. No.: B12602789
CAS No.: 917574-82-4
M. Wt: 186.29 g/mol
InChI Key: HZCIKOALAUBHFB-UHFFFAOYSA-N
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Description

4-Methoxydecan-2-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a methoxy group attached to the fourth carbon and a decanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxydecan-2-one can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with decanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the esterification of 4-methoxyphenol followed by catalytic hydrogenation to obtain the desired ketone.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxydecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 4-Methoxydecanoic acid.

    Reduction: 4-Methoxydecan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxydecan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-Methoxydecan-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect membrane permeability and enzyme activity.

Comparison with Similar Compounds

    4-Methoxydecan-1-ol: Similar structure but with an alcohol group instead of a ketone.

    4-Methoxydecanoic acid: The oxidized form of 4-Methoxydecan-2-one.

    4-Methoxydecan-2-ol: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific functional groups and the resulting chemical properties. Its methoxy and ketone groups confer distinct reactivity patterns, making it valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

917574-82-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

4-methoxydecan-2-one

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-11(13-3)9-10(2)12/h11H,4-9H2,1-3H3

InChI Key

HZCIKOALAUBHFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)C)OC

Origin of Product

United States

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